1-(2,6-Dichloropyridin-4-yl)piperidin-4-one
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Overview
Description
1-(2,6-Dichloropyridin-4-yl)piperidin-4-one is a chemical compound that features a piperidine ring and a dichloropyridine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridin-4-yl)piperidin-4-one typically involves the reaction of 2,6-dichloropyridine with piperidin-4-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloropyridin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2,6-Dichloropyridin-4-yl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on neurotransmitter receptors in the brain, thereby influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Shares the dichloropyridine moiety but lacks the piperidine ring.
Piperidin-4-one: Contains the piperidine ring but does not have the dichloropyridine moiety.
1-(2,6-Dichloropyridin-4-yl)piperidine: Similar structure but without the ketone group.
Uniqueness
1-(2,6-Dichloropyridin-4-yl)piperidin-4-one is unique due to the presence of both the dichloropyridine and piperidin-4-one moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10Cl2N2O |
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Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)piperidin-4-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-9-5-7(6-10(12)13-9)14-3-1-8(15)2-4-14/h5-6H,1-4H2 |
InChI Key |
PWGQMLBINZAPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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